molecular formula C9H7NO3 B1526866 Methyl benzo[d]isoxazole-3-carboxylate CAS No. 1082682-56-1

Methyl benzo[d]isoxazole-3-carboxylate

Cat. No. B1526866
M. Wt: 177.16 g/mol
InChI Key: UJTKCKAJUPJNFM-UHFFFAOYSA-N
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Description

“Methyl benzo[d]isoxazole-3-carboxylate” is a compound that contains a five-membered heterocyclic moiety . It is part of the isoxazole class of compounds, which are commonly found in many commercially available drugs . The compound has a molecular weight of 177.15700 and a molecular formula of C9H7NO3 .


Molecular Structure Analysis

“Methyl benzo[d]isoxazole-3-carboxylate” contains a total of 21 bonds, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Synthesis and Drug Discovery

Methyl benzo[d]isoxazole-3-carboxylate and related compounds play a significant role in the synthesis of various pharmacologically active compounds. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, using methods such as Williamson ether synthesis, has been studied. These derivatives serve as important building blocks in drug discovery due to their ability to be substituted at multiple positions, thereby offering a wide range of chemical modifications for targeted drug design (Durcik et al., 2020).

Antitumor Applications

Certain benzothiazole derivatives, closely related to Methyl benzo[d]isoxazole-3-carboxylate, have been identified as potent antitumor agents. The development of these compounds, such as Phortress, has undergone clinical trials. Their mechanism involves selective uptake by sensitive cells, followed by various cellular processes leading to cell death, demonstrating their potential in cancer treatment (Bradshaw & Westwell, 2004).

Environmental Chemistry and Degradation

Research into the biotransformation of benzotriazoles, which are structurally related to Methyl benzo[d]isoxazole-3-carboxylate, has provided insights into their degradation mechanisms. Studies have shown that these compounds undergo various biological degradation mechanisms in the environment, highlighting their potential environmental impact and the need for careful management of their use (Huntscha et al., 2014).

Chemical Reactions and Catalysis

In chemical synthesis, Methyl benzo[d]isoxazole-3-carboxylate related compounds have been used in catalytic processes, such as the palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids. This represents a significant advancement in the field of organic synthesis, allowing for more efficient and selective chemical transformations (Giri et al., 2007).

Corrosion Inhibition

Compounds related to Methyl benzo[d]isoxazole-3-carboxylate have been studied for their potential as corrosion inhibitors. Theoretical studies have been conducted to understand their effectiveness in protecting materials from corrosion, which is crucial for various industrial applications (Obot & Obi-Egbedi, 2010).

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

methyl 1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKCKAJUPJNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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